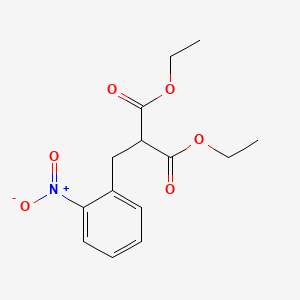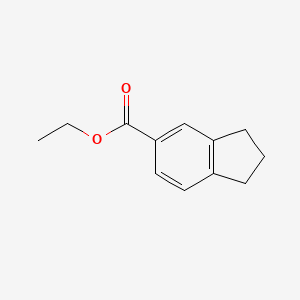
Ethyl Indane-5-carboxylate
Overview
Description
Ethyl Indane-5-carboxylate (EI5C) is a carboxylic acid ester of indane-5-carboxylic acid, a naturally occurring fatty acid found in many plants and animals. It is a widely used synthetic compound in the fields of organic synthesis, pharmaceuticals, and biochemistry. EI5C is a versatile reagent that can be used in a variety of reactions, including the synthesis of peptides, amides, and other compounds. In addition, it is a useful tool for studying the structure and function of biological molecules.
Scientific Research Applications
Organic Synthesis Applications :
- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, was synthesized using a process that includes asymmetric Diels–Alder reaction, iodolactonization, and stereoselective reduction (Raw & Jang, 2000).
- A study explored the use of microwave irradiation on reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds, including ethyl 1,3-dioxo-indane-2-carboxylate, highlighting the benefits of microwave irradiation in shortening reaction time and increasing yields (Rábarová et al., 2004).
Pharmaceutical Research :
- The crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, a compound that could be useful in drug design, was studied to understand its molecular configuration and potential pharmaceutical applications (Boulhaoua et al., 2015).
Materials Science :
- Ethyl 5-acyl-4-pyrone-2-carboxylates, used in synthesizing 6-aryl-, 6-alkyl-, and 5-acylcomanic acids, were developed using a simple and efficient method, which could have implications for materials synthesis (Obydennov et al., 2016).
Chemical Studies and Applications :
- Research on the enantioselective synthesis of ceralure B1, a compound similar to Ethyl Indane-5-carboxylate, showcased its use as an insect attractant, particularly for agricultural pest management (Raw & Jang, 2000).
- Studies involving the reaction of small-size cycloalkane rings with RuO4, such as the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates, contribute to a broader understanding of chemical reactions in synthetic organic chemistry (Graziano et al., 1996).
Safety and Hazards
Ethyl Indane-5-carboxylate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl Indane-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 19024 g/mol , which could potentially influence its bioavailability.
Result of Action
Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response , suggesting potential effects of this compound.
Action Environment
The physical form of this compound is reported to be either solid or liquid , which could potentially influence its stability and efficacy under different environmental conditions.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHXOQPTHQOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273314 | |
| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105640-11-7 | |
| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105640-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
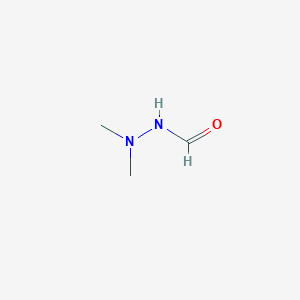
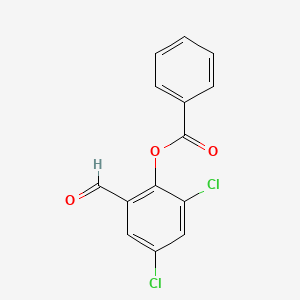
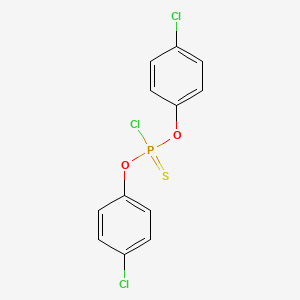

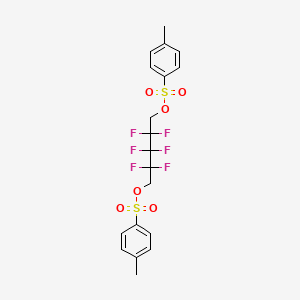
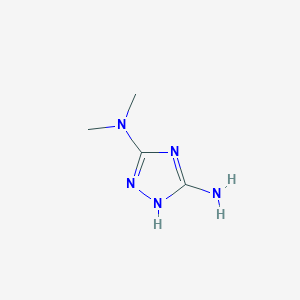
![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
